![molecular formula C20H18F3N3OS B2985115 (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 897475-27-3](/img/structure/B2985115.png)
(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of benzothiazole and piperazine . Benzothiazole derivatives have been studied for their potential as anticancer agents . Piperazine derivatives also have a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with other compounds . The structures of the synthesized compounds are usually confirmed by NMR and mass spectral data .Molecular Structure Analysis
The molecular structure of similar compounds is analyzed based on IR, 1H NMR, and 13C NMR spectral data . .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are monitored by techniques like TLC . The product is often purified by crystallization from ethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are analyzed based on their spectral data (IR, 1H NMR, and MS) and microanalysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Mhaske et al. (2014) described the synthesis of a series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives. These compounds showed moderate to good antimicrobial activity, indicating their potential in medicinal chemistry and drug development (Mhaske et al., 2014).
Patel et al. (2011) synthesized new pyridine derivatives involving substituted benzothiazoles and piperazine, demonstrating variable and modest antimicrobial activity against bacteria and fungi. This study adds to the understanding of the potential applications of such compounds in combating microbial infections (Patel, Agravat, & Shaikh, 2011).
Anti-Mycobacterial Potential
- Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. Several compounds in this series exhibited significant anti-tubercular activity against Mycobacterium tuberculosis, showcasing their potential as therapeutic agents against tuberculosis (Pancholia et al., 2016).
Structural Analysis and Antimicrobial Activities
Prasad et al. (2018) conducted a study on a novel heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, which was evaluated for antiproliferative activity. The study detailed its structural characteristics and suggested its potential bioactivity (Prasad et al., 2018).
Bektaş et al. (2007) synthesized novel triazole derivatives with piperazine components and tested them for antimicrobial activities. Some compounds showed good or moderate activities against microorganisms, indicating their potential in antimicrobial therapy (Bektaş et al., 2007).
Anticonvulsant Properties and Sodium Channel Blockage
- Malik and Khan (2014) synthesized a series of novel methanone derivatives with potential as sodium channel blockers and anticonvulsant agents. One compound in particular exhibited significant potency, surpassing the reference drug phenytoin, highlighting its potential in the treatment of convulsions (Malik & Khan, 2014).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Similar compounds have been reported to interact with various cellular targets, leading to changes in cell function . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic properties .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level .
Action Environment
Similar compounds have been reported to be influenced by various environmental factors .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS/c1-13-4-2-7-16-17(13)24-19(28-16)26-10-8-25(9-11-26)18(27)14-5-3-6-15(12-14)20(21,22)23/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBDRDDYGHUQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(4-cyanophenoxy)-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B2985032.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B2985033.png)

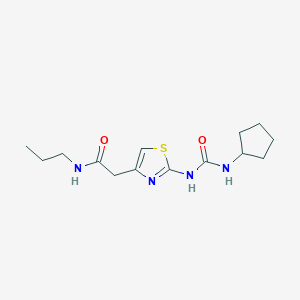
![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2985037.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2985038.png)

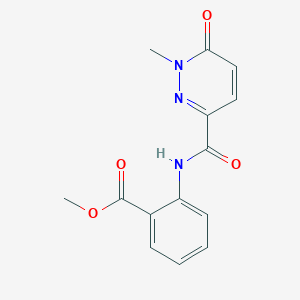

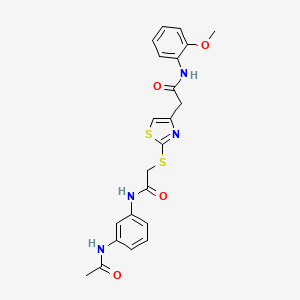

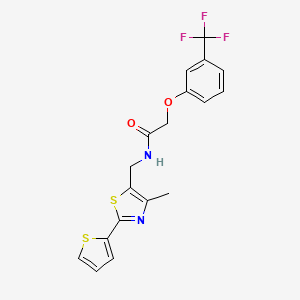
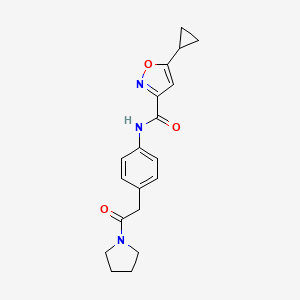
![N-(4-fluorophenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]butanamide](/img/structure/B2985054.png)